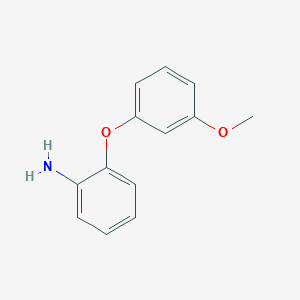

2-(3-Methoxyphenoxy)aniline

説明

Contextualization within Aromatic Amine Chemistry

Aromatic amines are a broad class of organic compounds characterized by an amino group (-NH2) attached to an aromatic ring. wikipedia.orglibretexts.org This structural motif is a cornerstone in the synthesis of a vast array of chemicals, including pharmaceuticals, dyes, and pesticides. wikipedia.org 2-(3-Methoxyphenoxy)aniline fits within this class, with its aniline (B41778) core providing a reactive site for various chemical transformations. libretexts.org

The presence of the 3-methoxyphenoxy substituent significantly influences the electronic properties and reactivity of the aniline ring. The ether linkage and the methoxy (B1213986) group can modulate the electron density of the molecule, affecting its behavior in chemical reactions and its interactions with biological targets. ontosight.ai The study of such substituted anilines is crucial for understanding structure-activity relationships and for the rational design of new functional molecules.

Overview of Research Trajectories

Research involving this compound has primarily focused on its utility as a synthetic intermediate. chemicalbook.com Its structure allows for diverse functionalization, making it a key component in the creation of more complex molecules with tailored properties.

A significant area of investigation is its application in medicinal chemistry. ebi.ac.uk The compound serves as a scaffold for the synthesis of novel therapeutic agents. For instance, it is a key component in the synthesis of AOH1996, an experimental anticancer drug that targets the proliferating cell nuclear antigen (PCNA), a protein essential for DNA replication and repair in tumor cells. ebi.ac.uk This highlights the role of this compound in the development of targeted cancer therapies. ebi.ac.uk

Furthermore, derivatives of this compound have been explored for their potential as enzyme inhibitors. acs.orgnih.govsemanticscholar.org For example, certain thiazole (B1198619) carboxamide derivatives incorporating this moiety have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are implicated in inflammation and cancer. acs.orgnih.govsemanticscholar.org

The synthesis of this compound itself has been a subject of study, with various methods being developed to produce it efficiently. A common route involves the reduction of a nitro precursor, 2-(3-methoxyphenoxy)-1-nitrobenzene. chemicalbook.comrsc.org This reduction is often achieved using reagents like iron powder in the presence of an acid or through catalytic hydrogenation. chemicalbook.comrsc.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 54584-59-7 |

| Molecular Formula | C13H13NO2 |

| Molecular Weight | 215.25 g/mol |

Interactive Data Table: Synthetic Methods for this compound

| Reaction Type | Reagents and Conditions | Starting Material | Product | Yield (%) |

| Nucleophilic Aromatic Substitution & Reduction | 1. 3-methoxyphenol, Cesium Carbonate in Acetonitrile 2. Iron powder, Ammonium (B1175870) chloride in THF/Methanol/Water at 70°C | 2-bromo-4-fluoro-1-nitrobenzene | 2-bromo-4-(3-methoxyphenoxy)aniline | ~90 (for reduction step) |

| Catalytic Hydrogenation | Palladium (10%) on activated carbon in ethyl acetate (B1210297) at 20°C for 2 hours | 2-nitrodiphenyl ether derivative | This compound | 98 |

Structure

3D Structure

特性

分子式 |

C13H13NO2 |

|---|---|

分子量 |

215.25 g/mol |

IUPAC名 |

2-(3-methoxyphenoxy)aniline |

InChI |

InChI=1S/C13H13NO2/c1-15-10-5-4-6-11(9-10)16-13-8-3-2-7-12(13)14/h2-9H,14H2,1H3 |

InChIキー |

ZEGAONSJZMMFGN-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC=C1)OC2=CC=CC=C2N |

正規SMILES |

COC1=CC(=CC=C1)OC2=CC=CC=C2N |

製品の起源 |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Strategies for 2-(3-Methoxyphenoxy)aniline

The synthesis of this compound is a well-documented process in organic chemistry, with several established strategies available. These methods primarily focus on the efficient formation of the diaryl ether bond and the subsequent reduction of a nitro group.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of aryl ethers. fishersci.sechemistrysteps.com This approach is particularly effective when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. libretexts.org

The initial step in the SNAr synthesis of this compound involves the reaction of an activated aryl halide, typically an o-nitrohalobenzene, with 3-methoxyphenol. The nitro group in the ortho position to the halogen leaving group activates the ring towards nucleophilic attack by the phenoxide ion. libretexts.org Common starting materials include 2-nitrochlorobenzene, 1-fluoro-2-nitrobenzene, or similar activated aryl halides. chemicalbook.com

The reaction proceeds via an addition-elimination mechanism, where the nucleophile (3-methoxyphenoxide) attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing nitro group. Subsequent elimination of the halide ion restores the aromaticity of the ring and yields the 2-(3-methoxyphenoxy)nitrobenzene intermediate.

A general representation of this reaction is as follows:

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. The choice of solvent, temperature, and the presence of a base are critical factors that are often optimized to maximize the yield of the desired product.

| Parameter | Typical Conditions | Rationale |

| Temperature | Elevated temperatures, often refluxing in a suitable solvent. | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Solvents | Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or N-Methyl-2-pyrrolidone (NMP). fishersci.se | These solvents can solvate the cation of the base, leaving the anion more nucleophilic. |

| Base | Inorganic bases like Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH). fishersci.se | To deprotonate the phenol (B47542), generating the more nucleophilic phenoxide ion. |

The optimization of these conditions is crucial for achieving high yields and minimizing the formation of side products.

Copper-Catalyzed Coupling Reactions in Phenoxy Aniline (B41778) Synthesis

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, provide an alternative and powerful method for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst. wikipedia.org The Ullmann reaction is especially useful when the aryl halide is not sufficiently activated for SNAr. organic-chemistry.org

The general scheme for the Ullmann condensation is:

Modern advancements in the Ullmann reaction have led to the development of more efficient catalytic systems, often employing copper(I) salts and various ligands, which can facilitate the reaction under milder conditions. beilstein-journals.orgscispace.com These reactions can be sensitive to the nature of the catalyst, ligands, and substrates. scispace.com

Reduction of Nitro Group to Aniline Moiety

The final step in the synthesis of this compound is the reduction of the nitro group of the 2-(3-methoxyphenoxy)nitrobenzene intermediate to an aniline. This is a common and well-understood transformation in organic synthesis. youtube.com

Catalytic hydrogenation is the most widely used method for the reduction of nitroarenes due to its high efficiency and clean reaction profile. rsc.orgrsc.org This process involves the use of hydrogen gas in the presence of a metal catalyst.

Palladium-on-Carbon (Pd/C):

Palladium supported on activated carbon is a highly effective and commonly used catalyst for the hydrogenation of nitro compounds. wikipedia.orgresearchgate.net The reaction is typically carried out in a suitable solvent, such as ethyl acetate (B1210297) or ethanol (B145695), under a hydrogen atmosphere. chemicalbook.com

A typical procedure involves dissolving the 2-(3-methoxyphenoxy)nitrobenzene in a solvent, adding the Pd/C catalyst, and then subjecting the mixture to hydrogen gas, often under pressure. chemicalbook.com The reaction progress can be monitored until the starting material is consumed.

| Catalyst | Typical Conditions | Advantages |

| 10% Pd/C | Ethyl acetate, 20°C, 2 h | High yield (e.g., 98%), relatively mild conditions. chemicalbook.com |

| Pd/C | Methanol or Isopropanol solvent | Solvent can influence reaction rate and selectivity. researchgate.net |

Platinum-on-Sulfur (Pt/S):

Platinum-on-sulfur is another effective catalyst for this reduction. chemicalbook.com Sulfur-poisoned platinum catalysts can sometimes offer improved selectivity, particularly in cases where other reducible functional groups are present. tcichemicals.com The reaction conditions are generally similar to those used with Pd/C.

The general procedure for catalytic hydrogenation is as follows: The nitro compound is dissolved in a solvent within a pressure vessel, the catalyst (Pd/C or Pt/S) is added, and the vessel is pressurized with hydrogen. The reaction is typically run for 1-5 hours at room temperature. chemicalbook.com

Chemical Reduction Methods (e.g., Iron Powder in Mixed Solvent Systems)

The synthesis of this compound is commonly achieved through the reduction of its corresponding nitro precursor, 1-(3-methoxyphenoxy)-2-nitrobenzene. Among the various chemical reduction techniques, the use of iron powder in a mixed solvent system stands as a classical and effective method. This approach is valued for its cost-effectiveness and efficiency in converting aromatic nitro compounds to their corresponding anilines.

The reaction mechanism involves the oxidation of metallic iron to iron salts while the nitro group is reduced. The process is typically carried out in a mixture of solvents, such as water and a miscible organic co-solvent like ethanol or tetrahydrofuran, often in the presence of an acid catalyst like acetic acid or hydrochloric acid to facilitate the reaction. escholarship.org The use of carbonyl iron powder has been specifically noted as an effective reagent for nitro group reductions in aqueous environments, aligning with green chemistry principles. escholarship.org

The general procedure involves stirring the nitroaromatic precursor with an excess of iron powder in the chosen solvent system. The reaction is often heated to increase the rate of conversion. Upon completion, the iron oxides and salts are filtered off, and the aniline product is isolated from the filtrate.

Table 1: Representative Conditions for Iron-Mediated Nitro Reduction

| Parameter | Condition | Purpose |

| Reducing Agent | Iron Powder (Fe) | Electron donor for the reduction of the nitro group. |

| Solvent System | Water/Ethanol, Water/THF | Provides a medium for the reaction; co-solvent enhances solubility. escholarship.org |

| Acid Catalyst | Acetic Acid (CH₃COOH) or HCl | Activates the iron surface and protonates the nitro group. |

| Temperature | Reflux | Increases reaction rate. |

| Work-up | Filtration, Extraction | Separates the product from iron sludge and other impurities. |

Formation of Hydrochloride Salts for Enhanced Stability and Handling

Anilines, including this compound, are often converted into their hydrochloride salts to improve their stability, crystallinity, and ease of handling. youtube.comorgsyn.org The free amine is a basic, oily substance that can be susceptible to oxidation and discoloration upon exposure to air and light. The salt form is typically a stable, crystalline solid that is less prone to degradation.

The formation of this compound hydrochloride is a straightforward acid-base reaction. It is typically prepared by treating a solution of the aniline in a suitable organic solvent (e.g., diethyl ether, isopropanol, or ethyl acetate) with a solution of hydrogen chloride (HCl). The HCl can be in the form of concentrated hydrochloric acid, a solution in an organic solvent, or as a gas. youtube.comorgsyn.org

As the HCl is added, the basic nitrogen atom of the aniline is protonated, leading to the precipitation of the solid hydrochloride salt. youtube.com The salt can then be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. orgsyn.org The process can also be achieved by dissolving the aniline in an aqueous acidic solution and evaporating the solvent. youtube.comgoogle.com

Table 2: General Procedure for Hydrochloride Salt Formation

| Step | Description |

| 1. Dissolution | The this compound free base is dissolved in an appropriate organic solvent (e.g., diethyl ether). |

| 2. Acidification | A molar equivalent of hydrogen chloride (e.g., as a solution in ether or as a gas) is added to the aniline solution with stirring. youtube.com |

| 3. Precipitation | The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution. |

| 4. Isolation | The solid salt is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. |

Advanced Synthetic Approaches and Methodological Innovations

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Rates and Yields

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrsc.org This technology can be applied to the synthesis of this compound and its derivatives. For instance, the crucial ether linkage formation step (Ullmann condensation) or the final nitro group reduction can be significantly enhanced under microwave irradiation. nih.gov

The key advantage of microwave heating is its mechanism of dielectric heating, which leads to rapid and uniform heating of the reaction mixture. rsc.org This can overcome activation energy barriers more efficiently, reduce the formation of side products, and enable reactions that are sluggish under conventional conditions. nih.govbeilstein-journals.org For example, the synthesis of N-heterocycles and other aniline derivatives has been successfully performed using microwave assistance, demonstrating significant improvements in reaction efficiency. rsc.orgnih.gov

Exploration of Solvent-Free Reaction Environments

In line with the principles of green chemistry, there is a growing interest in performing chemical reactions under solvent-free conditions or in environmentally benign solvents like water. escholarship.orgorganic-chemistry.org Solvent-free, or solid-state, reactions can be particularly advantageous when combined with microwave irradiation. organic-chemistry.org

For the synthesis of aniline derivatives, solvent-free approaches can be applied, for example, in the key bond-forming steps. The reaction of anilines with other reagents can be carried out by grinding the solids together, sometimes with a solid support or catalyst, and then heating, potentially with microwaves. organic-chemistry.org This methodology minimizes waste, reduces environmental impact, and can simplify product purification. The Bischler indole (B1671886) synthesis, for example, has been successfully adapted to a microwave-assisted, solvent-free protocol for the synthesis of 2-arylindoles from anilines. organic-chemistry.org

Smiles Rearrangement Applications in N-Alkyl Aniline Synthesis

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that provides a versatile route for the synthesis of N-substituted anilines from phenols. derpharmachemica.comresearchgate.nettcichemicals.com This rearrangement can be a powerful method for modifying structures related to this compound to produce N-alkyl derivatives.

The general mechanism involves the reaction of a phenol with a compound containing a leaving group and a nucleophilic side chain. Under basic conditions, the phenoxide formed acts as a nucleophile. In a subsequent step, the nucleophile on the side chain attacks the aromatic ring intramolecularly, displacing the ether oxygen and resulting in a rearranged product. This method has been described as a novel pathway for generating N-alkyl aryl amines, which are valuable intermediates in medicinal chemistry. derpharmachemica.comresearchgate.net The reaction is characterized by its mild conditions and can be an effective alternative to other C-N bond formation strategies. tcichemicals.comresearchgate.net

Chemical Reactivity and Transformational Pathways of this compound

The chemical reactivity of this compound is dictated by its two primary functional groups: the primary aromatic amine (-NH₂) and the diaryl ether linkage (-O-).

The aniline moiety is a versatile functional group that can undergo a wide range of chemical transformations:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate is highly useful and can be converted into a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN, -F).

Imination: Condensation with aldehydes or ketones to form Schiff bases (imines). researchgate.net

Reductive Amination: The compound can participate in reductive amination reactions where a nitroarene is reduced to an aniline, which then condenses with an aldehyde to form an imine that is subsequently reduced to a secondary aniline, all in a one-pot process. mdpi.com

The diaryl ether linkage is generally stable but can be cleaved under harsh conditions, such as with strong acids (e.g., HBr). The methoxy (B1213986) group (-OCH₃) on one of the phenyl rings can also be cleaved to a hydroxyl group using reagents like boron tribromide (BBr₃).

Electrophilic Aromatic Substitution Reactions on the Aromatic Ring

The presence of two activating groups, the amino (-NH2) and methoxy (-OCH3) groups, renders both aromatic rings of this compound susceptible to electrophilic aromatic substitution. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. Similarly, the methoxy group is also an ortho, para-director.

In the aniline ring, the primary sites for electrophilic attack would be the positions ortho and para to the amino group (positions 4 and 6). In the phenoxy ring, the positions ortho and para to the methoxy group and ortho to the ether linkage are activated. The precise outcome of such reactions would depend on the specific electrophile and the reaction conditions employed. For instance, nitration or halogenation would be expected to yield a mixture of isomers, with the major product being determined by the relative activating strengths of the substituents and steric hindrance.

Oxidation Reactions and Quinone Derivative Formation

The aniline moiety in this compound is susceptible to oxidation. Treatment with strong oxidizing agents can lead to the formation of a variety of products, including the potential for polymerization. Under controlled conditions, oxidation could potentially lead to the formation of quinone or quinone-imine derivatives. The specific structure of the resulting quinone would depend on the reaction conditions and the oxidant used. For instance, oxidation could theoretically lead to a benzoquinone-type structure on the aniline ring.

Reduction Reactions to Corresponding Amines

The synthesis of this compound can be achieved through the reduction of a precursor molecule, 1-(3-methoxyphenoxy)-2-nitrobenzene. This reduction specifically targets the nitro group (-NO2) and converts it to an amino group (-NH2), yielding the final aniline product. A variety of reducing agents are effective for this transformation.

Commonly employed methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl2) in acidic media or iron (Fe) in acetic acid are also standard for this type of nitro group reduction.

| Reducing Agent | Typical Conditions |

| Catalytic Hydrogenation (H2, Pd/C) | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure |

| Tin(II) Chloride (SnCl2) | Concentrated HCl, ethanol |

| Iron (Fe) | Acetic acid, ethanol/water |

Strategies for Further Functionalization and Derivative Generation

The this compound scaffold offers multiple avenues for further functionalization to generate a diverse range of derivatives. The primary amino group is a key site for modification. It can undergo acylation with acid chlorides or anhydrides to form amides, or it can be alkylated. Diazotization of the amino group with nitrous acid would yield a diazonium salt, a versatile intermediate that can be converted into a wide array of functional groups, including halogens, hydroxyl, cyano, and aryl groups through Sandmeyer and related reactions.

Furthermore, the aromatic rings can be functionalized via electrophilic substitution as previously discussed. The methoxy group could also potentially be cleaved to a hydroxyl group using strong acids like hydrobromic acid (HBr), providing another site for modification. The combination of these strategies allows for the systematic modification of the parent molecule to produce a library of derivatives with varied electronic and steric properties.

Derivatives and Structural Analogs in Research

Synthesis of Substituted 2-(3-Methoxyphenoxy)aniline Analogs

The synthesis of analogs based on the this compound structure involves a variety of established and innovative chemical reactions. Researchers modify the parent structure by introducing different functional groups, extending chains, or incorporating new ring systems to create libraries of related compounds for further study.

A common strategy for synthesizing phenoxy-substituted aniline (B41778) derivatives involves the chemical reduction of a corresponding nitroaromatic compound. This transformation is a fundamental step in aromatic chemistry, converting a nitro group (-NO₂) into a primary amine group (-NH₂), which can then serve as a versatile handle for further functionalization.

The general approach begins with a nitrodiphenyl ether, such as 1-(3-methoxyphenoxy)-2-nitrobenzene, which is the direct precursor to this compound. The reduction of the nitro group is typically achieved using reducing agents under specific reaction conditions. A widely used method involves reacting the nitro compound with iron powder in the presence of an acid catalyst, such as ammonium (B1175870) chloride in an ethanol-water solvent system, followed by heating under reflux. google.com This process efficiently yields the desired aminodiphenyl ether. google.com

| Starting Material | Key Reagents | Reaction Conditions | Product Type |

|---|---|---|---|

| Substituted 2-Nitrophenoxy Compound | Iron (Fe) powder, Ammonium Chloride (NH₄Cl) | Ethanol (B145695)/Water, Reflux | Substituted 2-Phenoxyaniline (B124666) |

The integration of heterocyclic rings, such as thiazole (B1198619), into the phenoxy aniline framework is a key strategy in medicinal chemistry to generate novel molecular architectures with potential biological activity. Thiazole carboxamides, for instance, can be synthesized and appended to the core structure through multi-step sequences.

One synthetic route involves the initial preparation of a 2-amino-5-carboxamide thiazole scaffold. A key step in forming the thiazole ring is the dehydrative cyclization of a thiourea (B124793) intermediate, which can be achieved using an α-haloketone. nih.gov Once the heterocyclic system is formed, it can be coupled with a phenoxy aniline derivative. Typically, the aniline's amino group is reacted with a carboxylic acid on the thiazole ring using peptide coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) in a suitable solvent such as N,N-Dimethylformamide (DMF). koreascience.kr This reaction forms a stable amide bond, linking the phenoxy aniline moiety to the thiazole ring. koreascience.krnih.gov

| Step | Description | Key Reagents/Conditions |

|---|---|---|

| 1 | Formation of Thiazole Ring | Dehydrative cyclization of a thiourea intermediate |

| 2 | Amide Coupling | Phenoxy aniline derivative, EDC, HOBt, DMF |

The this compound structure can be used as a building block for the synthesis of more complex heterocyclic systems like quinazolinones. Quinazolinones are bicyclic compounds containing a benzene (B151609) ring fused to a pyrimidinone ring and are of significant interest in pharmaceutical research. frontiersin.org

One modern synthetic approach to create a phenoxy-substituted quinazolinone involves the reaction of a quinazolin-4(3H)-one precursor with an in-situ generated aryne. nih.govrsc.org For example, 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) can be treated with cesium fluoride (B91410) to generate benzyne. This highly reactive intermediate then couples with the quinazolinone at the nitrogen or oxygen atom to form the corresponding phenoxy-quinazoline derivative in high yield under mild conditions. nih.govrsc.org More traditional methods involve multi-component reactions starting from precursors like isatoic anhydride, an aldehyde, and an aniline (such as a phenoxy aniline), often catalyzed by an acid. frontiersin.org

Comparative Structural Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological or chemical activity. For analogs of this compound, these studies provide critical insights into how modifying specific parts of the molecule can enhance desired properties while minimizing others.

The influence of substituents on the phenoxy aniline core can profoundly impact its properties. SAR studies have shown that both the type and position of functional groups are critical. For instance, in studies of various aniline and phenolic compounds, the number and location of active groups (like -NH₂ or -OH) directly correlate with their antioxidant activity. researchgate.net The ortho position is often found to be the most active, potentially due to its ability to form intramolecular hydrogen bonds, followed by the para and then the meta positions. researchgate.net

In the context of diphenyl ether derivatives, which share the core structure of this compound, modifications to the B-ring (the phenoxy ring not containing the primary functional group) can be well-tolerated and may even enhance biological interactions by exploiting channels within a target's binding pocket. nih.gov For example, replacing a chlorine atom with a trifluoromethyl group, which is similar in size, can result in comparable biological activity. nih.gov Furthermore, increasing the lipophilicity through polymethylation of the diphenyl ether structure has been shown to correlate with increased antifungal activity, suggesting that this property can influence bioavailability and target engagement. unimi.it

| Structural Modification | Observed Effect | Potential Rationale |

|---|---|---|

| Position of -NH₂/-OH group | Activity order: ortho > para > meta researchgate.net | Intramolecular hydrogen bonding at ortho position researchgate.net |

| Substitution on the B-ring (phenoxy ring) | Can be tolerated and may enhance binding nih.gov | Interaction with channels in the target's binding site nih.gov |

| Increased lipophilicity (e.g., methylation) | Increased antifungal activity unimi.it | Improved bioavailability or target interaction unimi.it |

| Replacement of Cl with CF₃ | Comparable biological activity nih.gov | Similar steric size of the substituents nih.gov |

Analogs of this compound are versatile intermediates and scaffolds in medicinal chemistry. Phenoxy anilines are recognized as key building blocks for synthesizing pharmaceutical drugs, including the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. researchgate.net The diphenyl ether motif is also explored for various therapeutic applications. For example, a series of triclosan-mimicking diphenyl ether derivatives were synthesized and evaluated for their in-vitro antitubercular activity against Mycobacterium tuberculosis. dovepress.com Other research has focused on developing diphenyl ether inhibitors of enzymes found in parasites like Toxoplasma gondii. nih.gov

The aniline moiety itself is a common feature in many pharmaceuticals. However, it is also known as a "structural alert" because it can be susceptible to metabolic oxidation by Cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites. nih.gov This has prompted research into creating saturated isosteres of anilines to improve the metabolic stability and safety profiles of drug candidates. nih.govacs.org

| Analogous Structure | Research Area/Application | Reference Compound/Target |

|---|---|---|

| Phenoxy Aniline | Anti-inflammatory drug synthesis researchgate.net | Nimesulide |

| Diphenyl Ether | Antitubercular agents dovepress.com | Mycobacterium tuberculosis |

| Diphenyl Ether | Enzyme inhibition in parasites nih.gov | Toxoplasma gondii enoyl reductase |

| Aniline Isosteres | Improving drug metabolic stability nih.gov | Replacement for aniline motif |

Advanced Computational and Spectroscopic Investigations

Molecular Docking and Dynamics Simulations

Elucidation of Ligand-Protein Binding Interactions

Computational modeling serves as a powerful tool to predict and analyze the interactions between a small molecule, such as 2-(3-Methoxyphenoxy)aniline, and a protein target. These in silico methods provide insights into the binding affinity, orientation, and the specific molecular forces that govern the formation of a stable ligand-protein complex.

Molecular docking simulations are a primary method for predicting the preferred binding mode of a ligand within a protein's active site. For this compound, such studies would involve docking the molecule into the binding pockets of various proteins to identify potential biological targets. The binding energy, a key output of these simulations, indicates the stability of the complex. Lower binding energies typically suggest a more favorable interaction.

The primary interactions governing the binding of this compound to a protein active site are expected to include:

Hydrogen Bonding: The amine (-NH2) and methoxy (B1213986) (-OCH3) groups of the molecule can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions with polar amino acid residues in the protein's binding site.

Hydrophobic Interactions: The two phenyl rings of the molecule provide a significant hydrophobic surface area, which can engage in van der Waals and π-π stacking interactions with nonpolar amino acid residues.

Dipole-Dipole Interactions: The ether linkage and the methoxy group introduce polar characteristics to the molecule, allowing for dipole-dipole interactions with the protein.

Table 1: Potential Interacting Residues in a Hypothetical Protein Active Site

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bond Donor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Hydrogen Bond Acceptor | Aspartate, Glutamate, Histidine |

| Hydrophobic/van der Waals | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |

| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine |

This table is illustrative and the actual interacting residues would be specific to the target protein.

Understanding Selectivity Mechanisms of Action (e.g., COX enzyme selectivity)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are important targets for non-steroidal anti-inflammatory drugs (NSAIDs). While both enzymes catalyze the same reaction, subtle structural differences in their active sites allow for the design of selective inhibitors. COX-2 has a larger, more flexible active site and a side pocket that is not present in COX-1.

Computational studies can be employed to investigate the potential of this compound to selectively bind to COX-2 over COX-1. By performing docking studies with the crystal structures of both enzymes, it is possible to compare the binding modes and energies.

A hypothetical mechanism for the selective inhibition of COX-2 by a molecule like this compound could involve the methoxyphenoxy group extending into the side pocket of the COX-2 active site. This interaction would not be possible in the more constricted active site of COX-1, thus conferring selectivity. The aniline (B41778) portion of the molecule could then form key hydrogen bonds with residues at the top of the active site, such as Arginine and Tyrosine, further stabilizing the complex.

Table 2: Key Residues in COX-1 and COX-2 Active Sites for Potential Selective Interaction

| Enzyme | Key Residue for Selectivity | Potential Interaction with this compound |

| COX-1 | Isoleucine (at position 523) | Steric hindrance, preventing access to a deeper pocket. |

| COX-2 | Valine (at position 523) | Allows access to the side pocket for the methoxyphenoxy group. |

This table presents a generalized view of COX enzyme selectivity. Specific interactions would need to be confirmed by detailed computational analysis.

Spectroscopic Characterization in Mechanistic Elucidation

Beyond basic compound identification, spectroscopic techniques are pivotal in understanding reaction mechanisms, identifying intermediates, and confirming the structures of final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Reaction Monitoring

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each proton and carbon atom.

In the context of reaction monitoring, NMR can be used to follow the progress of a reaction in real-time. For instance, in a reaction involving the modification of the amine group of this compound, the disappearance of the characteristic -NH2 proton signal and the appearance of new signals corresponding to the product can be tracked over time. This allows for the determination of reaction kinetics and the identification of any transient intermediates.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | Multiplet |

| -NH2 Protons | 3.5 - 4.5 | Singlet (broad) |

| -OCH3 Protons | ~3.8 | Singlet |

Predicted values are approximate and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis in Mechanistic Studies

IR spectroscopy is particularly useful for identifying the presence or absence of specific functional groups. In mechanistic studies involving this compound, IR can be used to monitor changes in key vibrational frequencies. For example, in a reaction where the primary amine is converted to a secondary or tertiary amine, the characteristic N-H stretching vibrations of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) would be replaced by a single N-H stretch for a secondary amine or would disappear completely for a tertiary amine. Similarly, changes in the C-O stretching frequency of the ether linkage could indicate its involvement in a reaction.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Characteristic Frequency (cm⁻¹) |

| N-H (primary amine) | Stretch | 3300 - 3500 (two bands) |

| C-H (aromatic) | Stretch | 3000 - 3100 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-O (ether) | Stretch | 1000 - 1300 |

| C-N | Stretch | 1250 - 1350 |

Mass Spectrometry (MS) for Reaction Product Verification and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern. In the context of a chemical reaction, MS is used to confirm the molecular weight of the expected product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming the elemental composition.

Fragmentation analysis in MS can also offer structural information. The fragmentation pattern of this compound would likely involve cleavage of the ether bond and the C-N bond, leading to characteristic fragment ions. By analyzing the fragmentation patterns of reaction products, it is possible to deduce their structures and gain insights into the reaction mechanism. For example, if a reaction modifies one of the phenyl rings, the corresponding fragment ion in the mass spectrum would show a mass shift.

Table 5: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Possible Fragment Structure |

| [M]+ | Intact molecular ion |

| [M - CH3]+ | Loss of a methyl group |

| [M - OCH3]+ | Loss of a methoxy group |

| [C6H5O]+ | Phenoxy cation |

| [C6H6N]+ | Anilino cation |

The relative intensities of these fragments would depend on the ionization method and energy.

Biological Research Perspectives

Modulation of Cellular Processes and Signaling Pathways

Influence on Cellular Proliferation and Apoptosis Induction

No research data is currently available on the influence of 2-(3-Methoxyphenoxy)aniline on cellular proliferation or its ability to induce apoptosis (programmed cell death). Studies investigating its effects on cell cycle progression, viability of cell lines, or the activation of apoptotic pathways have not been identified.

Oxidative Stress Response Modulation

There is no available information regarding the modulation of oxidative stress responses by this compound. Research into its potential to generate or scavenge reactive oxygen species (ROS), or to influence cellular antioxidant defense mechanisms, has not been documented in the scientific literature.

Enzymatic Inhibition and Receptor Binding Studies

Investigation of Enzyme-Modulating Activities

Specific studies detailing the inhibitory or modulatory activities of this compound against any enzyme are not present in the available literature. Consequently, data on its potential mechanisms of enzyme interaction, such as competitive or non-competitive inhibition, and its kinetic parameters (e.g., IC₅₀, Kᵢ) are unknown.

Receptor-Ligand Interaction Profiling and Biological Probe Applications

There is no published research on the receptor-ligand interaction profile of this compound. Its binding affinity and selectivity for any specific biological receptors have not been determined. Furthermore, its potential application as a biological probe for studying receptor function or distribution has not been explored.

Antimicrobial Research Applications

No studies have been found that investigate the antimicrobial properties of this compound. There is no data available on its efficacy against bacteria, fungi, or other microorganisms. Therefore, its minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against any microbial strains have not been reported.

Efficacy Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

No specific data from peer-reviewed studies were identified that evaluated the inhibitory or bactericidal activity of this compound against Staphylococcus aureus or other Gram-positive bacteria.

Efficacy Against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

Similarly, there is a lack of available research documenting the effects of this compound on the growth or viability of Escherichia coli or other Gram-negative bacterial strains.

Anticancer Research Applications (In Vitro Studies)

The current body of scientific literature does not appear to contain specific in vitro studies on the anticancer applications of this compound.

Cytotoxicity Against Human Cancer Cell Lines (e.g., HeLa, A549)

No published research was found that specifically investigates the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) or A549 (lung cancer). Therefore, data regarding its potential to inhibit the proliferation of these cell lines is not available.

Mechanistic Investigations into Apoptosis Induction via Mitochondrial Pathways

Consistent with the absence of cytotoxicity data, there are no specific mechanistic studies available that explore the ability of this compound to induce apoptosis (programmed cell death) through mitochondrial pathways in cancer cells. Research into its effects on key apoptotic proteins and mitochondrial membrane potential has not been documented.

Applications in Materials Science and Analytical Chemistry

Role as Building Block in Complex Organic Molecule Synthesis

The primary and most well-documented application of 2-(3-Methoxyphenoxy)aniline is its function as a chemical building block. Organic building blocks are foundational molecules used in the modular assembly of larger, more complex molecular architectures. The structure of this compound, featuring a reactive amine group on one phenyl ring and a methoxy-substituted phenoxy group, makes it a versatile intermediate for constructing molecules with the diphenyl ether scaffold. This scaffold is of significant interest in various fields of chemistry due to its conformational flexibility and presence in many biologically active compounds.

In synthetic processes, this compound typically serves as a nucleophile via its aniline (B41778) amine group, allowing it to react with various electrophiles to form larger, more functionalized molecules. It is often prepared from the corresponding 2-nitrodiphenyl ether through catalytic hydrogenation, a common synthetic route that yields the amine functionality necessary for subsequent reactions. nih.gov

Precursors for Pharmaceutical Compounds

The most specific application identified for this compound is as an intermediate in the synthesis of potential pharmaceutical agents. Its role has been documented in research aimed at discovering novel inhibitors for biological targets relevant to human diseases.

A key example of its use is in the development of inhibitors for Dihydroorotate Dehydrogenase (DHODH), an enzyme that plays a crucial role in the de novo biosynthesis of pyrimidines. nih.gov Because rapidly proliferating cells, such as those involved in autoimmune diseases like rheumatoid arthritis, are highly dependent on this pathway, DHODH has become an important therapeutic target.

In a study focused on creating new DHODH inhibitors, this compound was used as a key precursor. The general synthetic strategy involves utilizing the 2-aminodiphenyl ether structure to construct a larger scaffold designed to fit into the active site of the DHODH enzyme. The compound serves as the starting point for a series of reactions that ultimately lead to the final, biologically active inhibitor.

Below is an interactive table detailing its role in this synthetic pathway.

| Role | Compound Name | CAS Number | Molecular Formula | Function in Synthesis |

| Starting Material | This compound | 54584-59-7 | C13H13NO2 | Provides the core 2-phenoxyaniline (B124666) scaffold for building the target inhibitor molecule. |

| Target Class | DHODH Inhibitors | N/A | Variable | Potential therapeutic agents for autoimmune diseases such as rheumatoid arthritis. |

This table illustrates the function of this compound as a foundational precursor in the synthesis of advanced pharmaceutical targets.

Precursors for Agrochemicals

While the phenoxy-aniline chemical structure is found in some classes of agrochemicals, such as certain herbicides, a specific and direct application of this compound as a precursor for commercial or developmental agrochemicals is not well-documented in scientific literature. Research in the agrochemical field often focuses on related structures like aryloxyphenoxypropionates, but the direct synthetic lineage from this compound has not been established in published studies.

Development of Advanced Materials

The bifunctional nature of aniline derivatives—possessing an aromatic ring and a reactive amine group—makes them suitable candidates for monomers in polymerization reactions. However, the specific incorporation of this compound into advanced materials is not a widely researched area.

Incorporation into Polymer and Coating Technologies

Potential in Functional Plastics, including Polyimide Resins

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. They are typically synthesized from the condensation reaction of a diamine and a dianhydride. While a wide variety of aromatic diamines are used to tailor the properties of polyimide resins, specific studies focused on the use of this compound as a monomer or co-monomer in polyimide synthesis have not been prominently reported. Research on thermosetting polyimides often explores the effects of different substituents on dianilines, but the unique asymmetric and monosubstituted nature of this compound places it outside the scope of much of this research, which tends to focus on symmetric diamines. ysu.am

Utility in Analytical Techniques

There is no significant evidence in scientific or technical literature to suggest that this compound has any established utility in analytical techniques, either as an analytical standard, a reagent for derivatization, or as a component in sensor technology. The focus of analytical methods related to anilines is typically on their detection as environmental contaminants rather than their use as an analytical tool.

Despite a comprehensive search of scientific literature and analytical chemistry resources, no specific applications of the chemical compound This compound in the field of chromatographic separations for complex mixture analysis have been documented.

Consequently, there are no detailed research findings or data tables to present regarding its efficacy or methodology in the separation of complex mixtures. The scientific community has not published any work that would allow for an authoritative discussion on this particular application.

Q & A

Q. What are the recommended synthetic routes for 2-(3-Methoxyphenoxy)aniline, and how can reaction conditions be optimized to minimize by-products?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example, reacting 3-methoxyphenol with 2-nitrochlorobenzene under basic conditions (e.g., K₂CO₃ in DMF at 120°C), followed by nitro group reduction (e.g., H₂/Pd-C) to yield the aniline. Optimization includes:

- Temperature control : Higher temperatures (120–150°C) accelerate coupling but may increase side reactions.

- Catalyst selection : CuI or Pd catalysts improve coupling efficiency.

- Purification : Column chromatography or recrystallization removes by-products like unreacted phenol or dimerized species .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Methodological Answer:

- NMR :

- ¹H NMR : Aromatic protons appear as multiplets (δ 6.5–7.5 ppm). The methoxy group shows a singlet at δ ~3.8 ppm.

- ¹³C NMR : The methoxy carbon resonates at δ ~55–60 ppm, while aromatic carbons span δ 110–150 ppm.

- IR : The NH₂ stretch appears at ~3400 cm⁻¹, and the ether (C-O-C) at ~1250 cm⁻¹.

- MS : Molecular ion [M+H]⁺ confirms the molecular weight (e.g., m/z 231 for C₁₃H₁₃NO₂). Cross-validate with high-resolution MS .

Q. How can researchers ensure purity during the isolation of this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to remove polar impurities.

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1) separates non-polar by-products.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity >99%. Monitor UV absorption at 254 nm .

Q. What are the critical physicochemical properties (e.g., solubility, melting point) of this compound, and how are they determined experimentally?

Methodological Answer:

- Melting Point : Use a capillary tube apparatus (expected range: 80–90°C).

- Solubility : Test in DMSO (high), ethanol (moderate), and water (low) via gravimetric analysis.

- LogP : Estimate via shake-flask method (expected ~2.5–3.0). Compare with computational predictions (e.g., ChemAxon) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELXL refinement resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation (e.g., ethanol solution).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL refines positional and thermal parameters. Key metrics: R-factor <5%, wR₂ <10%. The methoxyphenoxy dihedral angle (~30–40°) confirms conformational stability .

Q. How does computational chemistry (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps.

- Reactivity : The amino group’s nucleophilicity is reduced by the electron-withdrawing methoxyphenoxy group. Simulate Fukui indices to identify reactive sites .

Q. How should researchers address discrepancies in reported spectral data or physicochemical properties across studies?

Methodological Answer:

- Reproducibility : Replicate synthesis/purification under standardized conditions.

- Advanced Characterization : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

- Collaborative Validation : Cross-check melting points or solubility via independent labs .

Q. What role does the methoxyphenoxy group play in modifying polymer properties when incorporated into polymeric materials?

Methodological Answer:

- Functionality : The ether linkage enhances flexibility, while the methoxy group increases hydrophobicity.

- Applications : Copolymerize with acrylates (e.g., methyl methacrylate) via radical polymerization. Characterize thermal stability (TGA) and glass transition temperature (DSC) .

Q. How do substituents on the aniline ring (e.g., methoxy vs. nitro groups) influence the compound’s spectroscopic and catalytic behavior?

Methodological Answer:

- Comparative Study : Synthesize analogs (e.g., 2-(3-Nitrophenoxy)aniline) and compare:

- UV-Vis : Methoxy groups redshift absorption vs. nitro’s bathochromic shift.

- Catalysis : Nitro derivatives may act as electron-deficient ligands in metal complexes .

Q. What strategies enable the selective functionalization of this compound for targeted derivatives?

Methodological Answer:

- Protection/Deprotection : Protect the amino group with Boc anhydride before electrophilic substitution.

- Cross-Coupling : Suzuki-Miyaura coupling (Pd(OAc)₂, SPhos) introduces aryl groups at the para position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。